molecular formula C26H28F2N4O4S B2654258 ethyl 4-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 533865-99-5

ethyl 4-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2654258
CAS No.: 533865-99-5
M. Wt: 530.59
InChI Key: TZQMEEBFUAXRGZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a piperazine ring, and a difluorobenzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Synthesis of 2,6-difluorobenzamide: This can be achieved through the reaction of 2,6-difluorobenzoic acid with ammonia or an amine under suitable conditions.

    Formation of the indole derivative: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Coupling reactions: The indole derivative is then coupled with 2,6-difluorobenzamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Thioether formation: The resulting compound is then reacted with a thiol to introduce the thioether linkage.

    Piperazine ring incorporation: Finally, the piperazine ring is introduced through a nucleophilic substitution reaction, followed by esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the overall efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide and ester groups can be reduced to their corresponding amines and alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs, particularly in the areas of oncology and infectious diseases.

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzamide group may enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the indole moiety can interact with aromatic residues in the target protein. The piperazine ring provides additional flexibility and binding interactions, contributing to the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-((1-(2-(2,6-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate: Similar structure but with chlorine atoms instead of fluorine, which may affect its biological activity and binding properties.

    Ethyl 4-(2-((1-(2-(2,6-dibromobenzamido)ethyl)-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate: Bromine atoms instead of fluorine, potentially leading to different reactivity and biological effects.

Uniqueness

Ethyl 4-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetyl)piperazine-1-carboxylate is unique due to the presence of difluorobenzamide, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The combination of functional groups in this compound provides a versatile scaffold for the development of new therapeutic agents with potentially improved efficacy and selectivity.

Properties

IUPAC Name

ethyl 4-[2-[1-[2-[(2,6-difluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F2N4O4S/c1-2-36-26(35)31-14-12-30(13-15-31)23(33)17-37-22-16-32(21-9-4-3-6-18(21)22)11-10-29-25(34)24-19(27)7-5-8-20(24)28/h3-9,16H,2,10-15,17H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQMEEBFUAXRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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